molecular formula C23H16ClN3O3 B12188745 N-(3-acetylphenyl)-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(3-acetylphenyl)-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12188745
M. Wt: 417.8 g/mol
InChI Key: QPTDMOIXEWBKSQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenyl group, and a dihydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorine atom is substituted onto a phenyl ring using reagents like chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

    Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a tool to study biological processes and pathways, including enzyme inhibition and protein-protein interactions.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a precursor for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • N-(3-acetylphenyl)-3-(3-bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • N-(3-acetylphenyl)-3-(3-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

N-(3-acetylphenyl)-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both acetyl and chlorophenyl groups provides a distinct set of interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H16ClN3O3

Molecular Weight

417.8 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-(3-chlorophenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H16ClN3O3/c1-14(28)15-4-2-6-18(10-15)26-22(29)16-8-9-20-21(11-16)25-13-27(23(20)30)19-7-3-5-17(24)12-19/h2-13H,1H3,(H,26,29)

InChI Key

QPTDMOIXEWBKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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